molecular formula C17H16N2OS2 B2468430 Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1797649-24-1

Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2468430
CAS No.: 1797649-24-1
M. Wt: 328.45
InChI Key: NDSWHLMUHYOMDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Anti-Mycobacterial Applications

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new chemotype with potent anti-mycobacterial activity. A study synthesized thirty-six benzo[d]thiazole-2-carboxamides and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds demonstrated potential activity with MICs in the low μM range. The study established a quantitative structure-activity relationship using a CoMFA model, highlighting the therapeutic promise of these compounds (S. Pancholia et al., 2016).

Anticancer Activity

Another study synthesized a novel bioactive heterocycle, evaluated its antiproliferative activity, and characterized its molecular structure through various spectroscopic methods and X-ray diffraction studies. The compound showed promise in antiproliferative applications, underscoring the potential of benzo[d]thiazol derivatives in cancer research (S. Benaka Prasad et al., 2018).

Antimicrobial Activity

New pyridine derivatives incorporating the benzo[d]thiazol moiety were synthesized and screened for their antimicrobial activity. These compounds displayed variable and modest activity against selected bacterial and fungal strains, suggesting their potential as antimicrobial agents (N. Patel et al., 2011).

Synthesis and Characterization

The synthesis, structural exploration, and Hirshfeld surface analysis of a novel heterocycle were conducted, emphasizing the importance of characterizing new compounds for further pharmacological evaluation. This study demonstrates the critical role of thorough synthesis and structural characterization in the development of new therapeutic agents (Nazan Inceler et al., 2013).

Molecular Docking Studies

Molecular docking studies of benzothiazolopyridine compounds on estrogen and progesterone receptors were carried out to predict their activity against breast cancer. This research highlights the utility of computational methods in assessing the therapeutic potential of new compounds (M. Shirani et al., 2021).

Future Directions

The development of new drugs often involves the synthesis and testing of compounds with various functional groups . Therefore, “Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” and similar compounds could potentially be explored for their therapeutic potential in the future.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(13-3-4-14-16(10-13)22-11-18-14)19-7-5-12(6-8-19)15-2-1-9-21-15/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSWHLMUHYOMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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